3,4'-Dimethylbenzophenone

Solid-state photochemistry UV stability Photoinitiator durability

3,4'-Dimethylbenzophenone (CAS 13152-94-8), systematically named (3-methylphenyl)(4-methylphenyl)methanone, is an asymmetric diaryl ketone belonging to the dimethylbenzophenone class of benzophenone derivatives. It possesses the molecular formula C15H14O and a molecular weight of 210.27 g/mol.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 13152-94-8
Cat. No. B082306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Dimethylbenzophenone
CAS13152-94-8
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3
InChIKeyYMDBXBBWNOELNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Dimethylbenzophenone (CAS 13152-94-8): Asymmetric Methyl-Substituted Benzophenone for Photoinitiator and Organic Synthesis Applications


3,4'-Dimethylbenzophenone (CAS 13152-94-8), systematically named (3-methylphenyl)(4-methylphenyl)methanone, is an asymmetric diaryl ketone belonging to the dimethylbenzophenone class of benzophenone derivatives [1]. It possesses the molecular formula C15H14O and a molecular weight of 210.27 g/mol [1]. Unlike the symmetric 4,4'-dimethylbenzophenone, this compound features a distinctive asymmetric substitution pattern with one methyl group at the 3-position and one at the 4'-position of the benzophenone core, a structural feature that critically influences its photochemical behavior, thermal properties, and synthetic utility [2].

Why 3,4'-Dimethylbenzophenone (CAS 13152-94-8) Cannot Be Substituted with Other Dimethylbenzophenone Isomers


Among the 12 possible dimethylbenzophenone isomers, substitution patterns profoundly govern photochemical reactivity in the solid state, thermodynamic stability, and physical properties [1]. Experimental evidence demonstrates that 4,4'-dimethylbenzophenone undergoes intermolecular hydrogen abstraction and dimerization upon UV irradiation in the solid state, whereas 3,4'-dimethylbenzophenone remains completely photostable under identical conditions [2]. Furthermore, thermodynamic measurements reveal that 4,4'-dimethylbenzophenone is the most stable isomer while 2,2'-dimethylbenzophenone is the least stable, with 3,4'-dimethylbenzophenone occupying an intermediate position—a distinction that directly impacts procurement decisions for applications requiring specific thermal and photochemical behavior [3]. Generic substitution across dimethylbenzophenone isomers is therefore scientifically unsound and may lead to unintended photodegradation, altered reactivity, or compromised product performance.

3,4'-Dimethylbenzophenone (CAS 13152-94-8): Quantified Differentiation Evidence Against Closest Analogs


3,4'-Dimethylbenzophenone Demonstrates Complete Solid-State Photostability While 4,4'-Isomer Undergoes Dimerization Under UV Irradiation

Under UV irradiation in the solid state, 4,4'-dimethylbenzophenone undergoes intermolecular hydrogen abstraction followed by radical coupling to yield a dimeric product, whereas 3,4'-dimethylbenzophenone remains photostable with no detectable reaction under identical conditions [1]. X-ray crystallographic analysis reveals that the C=O···H distances differ substantially between reactive and unreactive isomers: for 3,4'-dimethylbenzophenone, the C=O group is not optimally positioned for hydrogen abstraction, contributing to its photostability [1].

Solid-state photochemistry UV stability Photoinitiator durability

3,4'-Dimethylbenzophenone Exhibits Distinct Thermodynamic Stability Profile Among 12 Dimethylbenzophenone Isomers

The standard molar enthalpy of formation for 3,4'-dimethylbenzophenone in the gaseous phase at T = 298.15 K was experimentally determined as −(17.1 ± 2.9) kJ·mol⁻¹ via static bomb combustion calorimetry, with DFT calculations at the B3LYP/6-311+G(2d,2p) level yielding a consistent computed value of −16.7 kJ·mol⁻¹ [1]. Among all 12 dimethylbenzophenone isomers evaluated, 4,4'-dimethylbenzophenone is the most stable while 2,2'-dimethylbenzophenone is the least stable; 3,4'-dimethylbenzophenone occupies an intermediate thermodynamic position [1].

Thermochemistry Isomer stability Enthalpy of formation

3,4'-Dimethylbenzophenone Offers Asymmetric Methyl Substitution for Distinct Physical Property Profile Versus Symmetric Isomers

The melting point of 3,4'-dimethylbenzophenone is 45–47 °C , substantially lower than that of its symmetric counterpart 4,4'-dimethylbenzophenone (mp 93–97 °C) [1] and 3,3'-dimethylbenzophenone (mp data not widely reported but estimated in similar range), while being moderately lower than 4-methylbenzophenone (mp 56.5–57 °C) [2]. The asymmetric 3,4'-methyl substitution disrupts molecular symmetry and crystal packing efficiency, resulting in a melting point approximately 50 °C lower than the symmetric 4,4'-isomer.

Physical properties Melting point Crystallinity

3,4'-Dimethylbenzophenone is Photostable in Solid State While Meta-Substituted 3-Methylbenzophenone Exhibits Unique Acid-Catalyzed C–H Activation

Comparative photophysical studies on methylbenzophenones reveal that substitution pattern critically determines photochemical pathway divergence. While 3,4'-dimethylbenzophenone demonstrates solid-state photostability comparable to 3,3'-dimethylbenzophenone and 4-methylbenzophenone [1], the simpler mono-methyl analog 3-methylbenzophenone exhibits a unique acid-catalyzed proton exchange reaction (m-methyl activation) with maximum efficiency at pH 0 in aqueous solutions—a behavior entirely absent in 4-methylbenzophenone under identical acidic conditions [2]. This demonstrates that the meta-methyl substitution motif, present in 3,4'-dimethylbenzophenone, confers distinct photochemical properties not extrapolatable from para-substituted or symmetric analogs.

Photophysics Meta-substitution effects C–H activation

3,4'-Dimethylbenzophenone Serves as a Versatile Pharmaceutical Intermediate Distinct from Symmetric Photoinitiator-Focused Analogs

3,4'-Dimethylbenzophenone is specifically documented as a pharmaceutical intermediate utilized in the synthesis of bioactive molecules, with its asymmetric substitution pattern enabling selective Friedel-Crafts acylation and nucleophilic addition reactions . In contrast, 4,4'-dimethylbenzophenone is predominantly marketed and applied as a photoinitiator for UV-curable coatings and inks, with less emphasis on pharmaceutical intermediate applications . This functional divergence stems from the asymmetric substitution pattern of 3,4'-dimethylbenzophenone, which provides distinct regioselectivity advantages in multi-step organic syntheses .

Pharmaceutical intermediate Organic synthesis Drug development

3,4'-Dimethylbenzophenone (CAS 13152-94-8): Evidence-Based Application Scenarios for Procurement Decision-Making


Photoinitiator Formulations Requiring Enhanced Solid-State Storage Stability

For UV-curable coating, ink, or adhesive formulations where the photoinitiator may be stored or processed in crystalline or solid form, 3,4'-dimethylbenzophenone offers documented photostability advantages over 4,4'-dimethylbenzophenone, which undergoes solid-state dimerization under UV exposure [1]. This differential stability can translate to extended shelf life and reduced premature curing during formulation storage.

Pharmaceutical and Fine Chemical Synthesis Requiring Asymmetric Benzophenone Building Blocks

In multi-step organic syntheses of bioactive molecules where regioselective transformations are critical, 3,4'-dimethylbenzophenone serves as a documented pharmaceutical intermediate . Its asymmetric 3,4'-methyl substitution pattern provides distinct synthetic handles not available with symmetric 4,4'- or 3,3'-dimethylbenzophenone isomers.

Applications Requiring Lower Melting Point Benzophenone Derivatives

With a melting point of 45–47 °C—approximately 50 °C lower than symmetric 4,4'-dimethylbenzophenone [2]—this compound is better suited for formulations requiring lower processing temperatures, enhanced solubility in organic media at ambient conditions, or compatibility with temperature-sensitive co-formulants.

Research Investigating Meta-Substitution Effects on Photochemical and Photophysical Behavior

As demonstrated in comparative studies of methylbenzophenones, meta-substitution confers unique photochemical properties including acid-catalyzed C–H activation pathways absent in para-only substituted analogs [3]. 3,4'-Dimethylbenzophenone, bearing both meta- and para-methyl groups, serves as a valuable probe compound for investigating these substitution-dependent effects in both solid-state and solution-phase photochemistry [1].

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